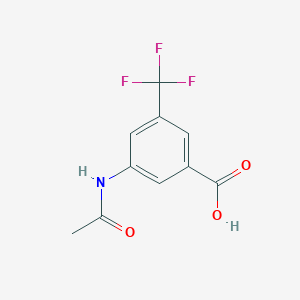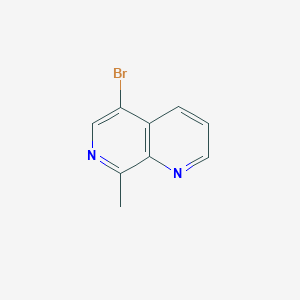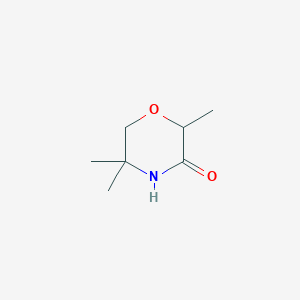![molecular formula C14H12ClN3O2 B2436378 3-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]-N-(cyanomethyl)propanamide CAS No. 1423233-51-5](/img/structure/B2436378.png)
3-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]-N-(cyanomethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]-N-(cyanomethyl)propanamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, a chlorophenyl group, and a cyanomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]-N-(cyanomethyl)propanamide typically involves the formation of the oxazole ring followed by the introduction of the chlorophenyl and cyanomethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-chlorobenzoyl chloride with an appropriate amine can lead to the formation of the oxazole ring, which is then further functionalized to introduce the cyanomethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production output.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]-N-(cyanomethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for drug development and biochemical studies.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]-N-(cyanomethyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring and chlorophenyl group can facilitate binding to these targets, leading to modulation of their activity. The cyanomethyl group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-oxadiazole derivatives: These compounds share structural similarities with the oxazole derivative and exhibit comparable biological activities.
Isoxazole derivatives: Isoxazoles have a similar ring structure and are known for their diverse pharmacological properties.
Uniqueness
3-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]-N-(cyanomethyl)propanamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Properties
IUPAC Name |
3-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]-N-(cyanomethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-11-3-1-10(2-4-11)12-9-18-14(20-12)6-5-13(19)17-8-7-16/h1-4,9H,5-6,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUDQORZAARRDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)CCC(=O)NCC#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclopentyl)-4-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}-1H-pyrrole-2-carboxamide](/img/structure/B2436297.png)
![5-chloro-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-2-methoxybenzamide](/img/structure/B2436299.png)



![2-[cyclopentyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2436306.png)
![N-(2-(dimethylamino)ethyl)-2-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2436308.png)
![N-(4-methoxyphenyl)-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2436310.png)
![(1S)-2-amino-1-[(4R,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol](/img/structure/B2436312.png)
![2-(4-chlorophenyl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2436313.png)
![Methyl 4-((3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2436315.png)

![N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2436318.png)
